molecular formula C18H19ClN6 B12243930 2-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

2-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B12243930
M. Wt: 354.8 g/mol
InChI Key: BONHZHGSJZTRDJ-UHFFFAOYSA-N
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Description

2-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique structure combining a benzodiazole ring with a pyrrolopyrrole and chloropyrimidine moiety

Mechanism of Action

The mechanism of action of 2-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is unique due to its combination of structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C18H19ClN6

Molecular Weight

354.8 g/mol

IUPAC Name

2-[2-(5-chloropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1-methylbenzimidazole

InChI

InChI=1S/C18H19ClN6/c1-23-16-5-3-2-4-15(16)22-18(23)25-10-12-8-24(9-13(12)11-25)17-20-6-14(19)7-21-17/h2-7,12-13H,8-11H2,1H3

InChI Key

BONHZHGSJZTRDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C5=NC=C(C=N5)Cl

Origin of Product

United States

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